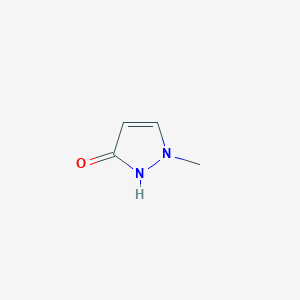

1-Methyl-1H-pyrazol-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-3-2-4(7)5-6/h2-3H,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIISOYLZJJYTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465321 | |

| Record name | 1-Methyl-1H-pyrazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52867-35-3 | |

| Record name | 1-Methyl-1H-pyrazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-pyrazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazol-3(2H)-one, a heterocyclic organic compound, and its derivatives are of significant interest in the fields of medicinal chemistry and materials science. The pyrazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and potential biological relevance.

Tautomerism

A critical aspect of the chemistry of this compound is its existence in tautomeric forms. It is in equilibrium with its tautomer, 1-methyl-1H-pyrazol-3-ol. The predominant form can be influenced by the solvent, pH, and whether the compound is in a solid or solution state. This tautomerism is a key consideration for its reactivity, spectroscopic characterization, and biological interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem[1] |

| Molecular Weight | 98.10 g/mol | PubChem[1] |

| CAS Number | 52867-35-3 | PubChem[1] |

| Melting Point | 126-127 °C | MySkinRecipes[2] |

| Boiling Point | Not experimentally determined | - |

| Aqueous Solubility | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

| LogP (XLogP3-AA) | -0.1 | PubChem[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are general procedures applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound. For a pure substance, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general procedure for determining the boiling point of a liquid is provided for context.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated gently in the Thiele tube containing the heating fluid.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Apparatus:

-

Scintillation vials or flasks with screw caps

-

Shaker or rotator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

An excess amount of solid this compound is added to a known volume of deionized water in a vial.

-

The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted.

-

The concentration of the dissolved compound in the diluted supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry, by comparing to a standard curve of known concentrations.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

n-Octanol and water (mutually saturated)

-

Shaker

-

Analytical instrument (e.g., HPLC, UV-Vis)

Procedure:

-

A known amount of this compound is dissolved in a mixture of pre-saturated n-octanol and water.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis and Reactivity

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common synthetic route involves the reaction of a β-ketoester with methylhydrazine.

Caption: A generalized workflow for the synthesis of this compound.

The pyrazolone ring is a versatile scaffold for further chemical modifications. The active methylene group at the C4 position is particularly reactive towards electrophiles, allowing for the introduction of various functional groups.

Biological Context and Signaling Pathways

Pyrazolone derivatives have been shown to possess a wide array of biological activities, with many acting as potent antioxidants. Some derivatives, like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are known to exert their neuroprotective effects by scavenging free radicals and modulating key signaling pathways involved in oxidative stress response.[3] A plausible mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Caption: Potential signaling pathways modulated by pyrazolone derivatives.

Conclusion

This compound is a compound with significant potential, stemming from the versatile chemistry of the pyrazolone core. While a complete experimental physicochemical profile is not yet fully documented in publicly available literature, this guide provides the foundational knowledge and standardized methodologies for its comprehensive characterization. Further research into its specific biological activities and mechanism of action is warranted to fully elucidate its potential applications in drug development and other scientific disciplines.

References

- 1. 1-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 11423563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 3. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide on the Tautomerism of 1-Methyl-1H-pyrazol-3(2H)-one

This technical guide provides a comprehensive overview of the tautomeric behavior of 1-methyl-1H-pyrazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The dynamic equilibrium between its different tautomeric forms is a critical determinant of its physicochemical properties, reactivity, and biological activity. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrazolone Tautomerism

Pyrazolones are a class of five-membered heterocyclic compounds that exhibit prototropic tautomerism, a phenomenon involving the migration of a proton between two or more sites within the molecule. For this compound, three principal tautomeric forms are considered: the NH-form (this compound), the OH-form (1-methyl-1H-pyrazol-3-ol), and the CH-form (1-methyl-1,2-dihydro-pyrazol-3-one). The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and the nature of substituents on the pyrazole ring.[1][2][3][4]

The study of pyrazolone tautomerism is crucial as the predominant tautomer can dictate the molecule's hydrogen bonding capacity, lipophilicity, and interaction with biological targets. Both experimental and computational methods are employed to elucidate the tautomeric preferences of these compounds.

Tautomeric Forms of this compound

The three primary tautomers of this compound are depicted below. The equilibrium between these forms is a key aspect of the molecule's chemistry.

Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Distribution

The relative populations of the tautomers of pyrazolones have been quantified using various spectroscopic and computational techniques. The following tables summarize key findings for close analogs of this compound, which provide valuable insights into its likely behavior.

Table 1: Tautomer Distribution of 1,3-Dimethyl-5-pyrazolone in Different Solvents [5][6]

| Tautomer | Proportional Amount in DMSO-d6 (%) | Proportional Amount in CDCl3 (%) |

| OH-form | 70 ± 5 | - |

| CH-form | 20 ± 5 | Predominant |

| NH-form | 2 ± 5 | - |

Table 2: Tautomer Distribution of 1-Phenyl-3-methyl-5-pyrazolone in Different Solvents [5]

| Tautomer | Proportional Amount in DMSO-d6 (%) | Proportional Amount in CDCl3 (%) |

| OH-form | 81 ± 5 | - |

| CH-form | 13 ± 5 | Predominant |

| NH-form | 6 ± 5 | - |

These data indicate a strong solvent-dependent equilibrium. In the polar, hydrogen-bond-accepting solvent DMSO-d6, the OH-form is predominant for these N-methyl and N-phenyl analogs. Conversely, in the less polar solvent CDCl3, the CH-form is the major species.

Experimental and Computational Methodologies

A combination of experimental and theoretical approaches is typically employed to study pyrazolone tautomerism.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[7]

-

¹H NMR: The chemical shifts of protons attached to the pyrazole ring and the substituent groups are sensitive to the tautomeric form. For instance, the presence of a methylene group (CH₂) signal is characteristic of the CH-form, while a hydroxyl (OH) proton signal indicates the OH-form.[2][8] The relative integrals of these signals can be used to determine the tautomer ratios.[5]

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, differ significantly between tautomers.[9] Comparison of the experimental spectra with those of "fixed" O-methyl and N-methyl derivatives, which mimic the OH and NH forms respectively, aids in the unambiguous assignment of the tautomeric structures.[9]

-

¹⁵N NMR: The nitrogen chemical shifts are also highly indicative of the hybridization state and chemical environment of the nitrogen atoms, providing further evidence for the predominant tautomeric form.[9]

UV-Vis Spectroscopy: The electronic absorption spectra of pyrazolones are dependent on the conjugated system, which varies between the different tautomers. By comparing the experimental spectra with those of fixed derivatives or with theoretically calculated spectra, the predominant tautomer in solution can be identified.[10]

X-ray Crystallography: This technique provides definitive evidence of the tautomeric form present in the solid state.[9]

Computational Methods

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of tautomers.[11][12][13]

-

Geometry Optimization: The molecular geometries of the different tautomers are optimized to find the lowest energy conformations.

-

Energy Calculations: The relative electronic energies and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities in the gas phase.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium is modeled using methods such as the Polarizable Continuum Model (PCM).[12]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the tautomeric equilibrium and a typical workflow for its investigation.

Prototropic tautomerism in this compound.

Workflow for the study of pyrazolone tautomerism.

Conclusion

The tautomerism of this compound is a complex equilibrium between the OH, NH, and CH forms. The predominant tautomer is highly dependent on the solvent environment, with the OH-form favored in polar solvents and the CH-form in non-polar media, as suggested by studies on closely related analogs. A thorough understanding of this tautomeric behavior, achieved through a combination of advanced spectroscopic and computational methods, is essential for the rational design and development of novel pyrazolone-based therapeutic agents.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]

- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. tandfonline.com [tandfonline.com]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Methyl-1H-pyrazol-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-pyrazol-3(2H)-one (also known as 1-methyl-3-pyrazolone), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its closely related derivatives. Due to the tautomeric nature of pyrazolones, spectral data can vary with the solvent and substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Pyrazolone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 3-methyl-1H-pyrazol-5(4H)-one | DMSO-d6 | 2.07 (s, 3H), 5.20 (s, 1H), 10.50 (s, 2H) | -CH₃, -CH₂, -NH |

| 1-phenyl-3-methyl-pyrazolone-5 | CDCl₃ | 2.32 (s, 3H), 6.27 (s, 1H), 7.20-8.20 (m, 10H) | -CH₃, C=CH, 2 x C₆H₅ |

Table 2: ¹³C NMR Spectroscopic Data of Pyrazolone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 3-methyl-1-phenyl-5-pyrazolone | CDCl₃ | 22.1, 122.0, 125.1, 128.0, 129.5, 139.8, 144.1, 147.9, 158.5 | -CH₃, Aromatic C, C=O |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of Pyrazolone Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 3-methyl-1H-pyrazol-5(4H)-one | 3380, 1650, 1542 | N-H stretch, C=O stretch, C=N stretch |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 1663, 1615, 1570 | C=O stretch, C=N, C=C stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Pyrazolone Derivatives

| Compound | Ionization Method | m/z | Assignment |

| 3-methyl-1H-pyrazol-5(4H)-one | EI | 99 | [M]⁺ |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | EI | 271 | [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are based on standard practices for the analysis of pyrazolone derivatives.[1][2][3]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolone derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A 400 or 500 MHz NMR spectrometer is typically used.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.[3] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.[3]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct insertion probe for solids, or injection into a gas chromatograph for volatile compounds).

-

Ionization: Electron ionization (EI) is a common technique for this class of compounds.[1]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-Depth Technical Guide: 1-Methyl-1H-pyrazol-3(2H)-one (CAS 52867-35-3)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Properties

1-Methyl-1H-pyrazol-3(2H)-one, also known as 3-Hydroxy-1-methyl-1H-pyrazole, is a heterocyclic organic compound. It belongs to the pyrazolone class of compounds, which are known for their wide range of biological activities and applications as intermediates in the synthesis of pharmaceuticals and dyes.

Synonyms: 3-Hydroxy-1-methyl-1H-pyrazole, 1-Methyl-3-pyrazolone, 1-Methyl-1,2-dihydro-3H-pyrazol-3-one

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 52867-35-3 | [1][2] |

| Molecular Formula | C₄H₆N₂O | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 124-128 °C | [1] |

| Assay | 96% | [1] |

| InChI Key | WIISOYLZJJYTHT-UHFFFAOYSA-N | [1] |

| SMILES | CN1C=CC(O)=N1 | [1] |

Synthesis and Manufacturing

A general method for the synthesis of this compound involves the reaction of methyl 3-methoxyacrylate with monomethylhydrazine.

Experimental Protocol: General Synthesis

Materials:

-

Methanol

-

35% Monomethylhydrazine aqueous solution

-

Methyl 3-methoxyacrylate

-

17% Sodium hydroxide aqueous solution

Procedure:

-

In a 250 mL flask, combine 70 g of methanol and 60.5 g (0.46 mol) of a 35% aqueous solution of monomethylhydrazine.

-

Maintain the reaction temperature at 25 °C.

-

Slowly add 47.8 g (0.40 mol) of methyl 3-methoxyacrylate dropwise over a period of 25 minutes.

-

Throughout the addition and for the subsequent 6 hours of stirring, maintain the pH of the reaction mixture at 12 by the parallel dropwise addition of a 17% aqueous NaOH solution.

Pharmacological Information and Mechanism of Action

While specific pharmacological data for this compound is limited in publicly available literature, the broader class of pyrazole and pyrazolone derivatives has been extensively studied and shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

A study on the parent compound, pyrazole (1,2-diazole), has shed light on a potential mechanism of action involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses and cell proliferation and is often dysregulated in cancer.

The study on pyrazole demonstrated that it can suppress the invasion of A549 lung cancer cells by inhibiting the activation of TNF-α and NF-κB-p65. This leads to the upregulation of E-cadherin and downregulation of matrix metalloproteinase-2 (MMP-2), key proteins involved in cell adhesion and metastasis.[3]

Signaling Pathway of Pyrazole's Anti-inflammatory and Anti-metastatic Action

Caption: Potential mechanism of pyrazole derivatives in inhibiting cell invasion.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound dilutions to the respective wells. Include a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (solvent only).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and measure the product formation (e.g., Prostaglandin F2α) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at different doses).

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Workflow

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazolone Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Introduction: The pyrazolone structural motif represents a cornerstone in the history of medicinal chemistry. As a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, its discovery over a century ago marked the dawn of synthetic pharmaceuticals, moving drug discovery away from its sole reliance on natural products. The journey of pyrazolones, from an accidental discovery to a privileged scaffold in modern therapeutics, offers profound insights into the evolution of drug design and synthesis. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental foundations of pyrazolone compounds for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of Antipyrine

The history of pyrazolones began in 1883 with the German chemist Ludwig Knorr. While investigating potential synthetic analogues of quinine, Knorr attempted to synthesize quinoline derivatives. His work, however, led to an unexpected outcome: the synthesis of the first pyrazolone-based drug, a compound he named antipyrine (later known as phenazone). This synthesis was achieved through the condensation reaction of ethyl acetoacetate and phenylhydrazine, followed by methylation. The resulting compound, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, exhibited potent analgesic and antipyretic properties, becoming the first wholly synthetic drug to achieve widespread commercial success and ushering in the era of synthetic pharmaceuticals.

Foundational Synthetic Methodologies

The classical synthesis developed by Knorr remains a fundamental method for creating the pyrazolone core. This approach, known as the Knorr pyrazole synthesis, involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound.

Experimental Protocol: The Knorr Synthesis of Antipyrine (Phenazone)

This protocol outlines the original two-step synthesis of antipyrine from phenylhydrazine and ethyl acetoacetate.

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of phenylhydrazine and ethyl acetoacetate are mixed.

-

Condensation: The mixture is heated, typically in an oil bath, to a temperature of approximately 100-120 °C. The reaction is often carried out without a solvent, although an inert solvent like ethanol can be used.

-

Reaction Monitoring: The reaction proceeds via a condensation mechanism, with the elimination of ethanol and water. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The resulting solid crude product, 1-phenyl-3-methyl-5-pyrazolone, is then purified by recrystallization, commonly from ethanol or a mixture of ethanol and water.

Step 2: Methylation to form Antipyrine

-

Reaction Setup: The purified 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution in the presence of a base (e.g., sodium hydroxide) to neutralize the acid formed during the reaction.

-

Reflux: The reaction mixture is heated under reflux for several hours until the methylation is complete, as confirmed by TLC.

-

Isolation and Purification: After cooling, the solvent is typically removed under reduced pressure. The residue is then treated with water to precipitate the crude antipyrine. The final product is purified by recrystallization to yield needle-shaped crystals.

Caption: Workflow of the classical Knorr synthesis of antipyrine.

Modern Synthetic Approaches

While the Knorr synthesis is historically significant, modern organic chemistry has introduced more efficient and varied methods for creating pyrazolone derivatives. These include:

-

Microwave and Ultrasound-Assisted Synthesis: These techniques accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.

-

Multi-component Reactions: Strategies like the Hantzsch pyrazole synthesis or variations of the Knoevenagel condensation allow for the one-pot synthesis of complex pyrazolone derivatives from three or more starting materials, improving atom economy and procedural efficiency.

-

Catalyst-Free and Green Protocols: An increasing focus on sustainable chemistry has led to the development of pyrazolone syntheses in environmentally benign solvents like water, often without the need for a catalyst.

Mechanism of Action and Pharmacological Profile

The therapeutic effects of the first generation of pyrazolone drugs are primarily attributed to their role as non-steroidal anti-inflammatory drugs (NSAIDs).

Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism for the analgesic, antipyretic, and anti-inflammatory actions of pyrazolones like antipyrine, aminophenazone, and metamizole is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking this conversion, pyrazolone derivatives reduce the production of prostaglandins, thereby alleviating symptoms. Unlike aspirin, the inhibition by some pyrazolones, such as dipyrone, is reversible.

Caption: Pyrazolones inhibit COX enzymes, blocking prostaglandin synthesis.

Diverse Pharmacological Activities

The versatility of the pyrazolone scaffold has allowed for its incorporation into drugs with a wide array of mechanisms and therapeutic uses beyond simple analgesia. This demonstrates the core's value as a "privileged structure" in medicinal chemistry.

-

Free Radical Scavenging: Edaravone, a pyrazolone derivative, functions as a potent free radical scavenger. It is used to treat amyotrophic lateral sclerosis (ALS) and aid in recovery from acute ischemic stroke by protecting neurons from oxidative stress.

-

Uricosuric Activity: Sulfinpyrazone is a uricosuric agent used in the management of gout. It competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys, thereby increasing its excretion.

-

Thrombopoietin Receptor Agonism: Eltrombopag is a small-molecule agonist of the thrombopoietin receptor (c-mpl), stimulating the proliferation and differentiation of megakaryocytes to increase platelet counts. It is used to treat thrombocytopenia.

-

Enzyme Inhibition in Cancer: The pyrazolone core is found in various kinase inhibitors developed for oncology. For instance, Axitinib, which contains a related pyrazole structure, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), crucial for angiogenesis in tumors.

Caption: The versatile pyrazolone scaffold gives rise to diverse bioactivities.

Quantitative Data on Key Pyrazolone Derivatives

The following tables summarize key quantitative data for historically significant and modern pyrazolone-containing drugs, providing a basis for comparison of their pharmacological profiles.

Table 1: Pharmacokinetic and Efficacy Data of Pyrazolone Analgesics

| Compound | Peak Plasma Conc. Time (Oral) | Half-life (t½) | Efficacy Comparison |

| Antipyrine | 1 - 1.5 hours | 5 - 35 hours (variable) | Analgesic and antipyretic. |

| Propyphenazone | 1 - 1.5 hours | 1 - 2 hours | Analgesic and antipyretic. |

| Dipyrone (Metamizole) | 1 - 1.5 hours | ~7 hours (parent drug) ~2 hours (active metabolite) | Oral dose more effective than equal doses of aspirin or paracetamol for postoperative pain. |

Data sourced from references.

Table 2: In Vitro COX Inhibition Data (IC₅₀ Values)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Metamizole (active metabolite 4-MAA) | 2.55 | 4.65 | 0.55 (Non-selective) |

| Phenylbutazone | Data varies by species/assay; generally non-selective | Data varies by species/assay; generally non-selective | ~1 |

| Celecoxib (Reference) | ~9.4 | ~0.08 | ~117.5 (Highly COX-2 Selective) |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity index indicates greater selectivity for COX-2. Data is compiled from multiple sources and can vary based on the specific assay conditions.

Clinically Important Pyrazolone-Containing Drugs

The pyrazolone scaffold is a component of numerous drugs approved by the FDA and other regulatory agencies, highlighting its therapeutic versatility.

| Drug Name(s) | Year Introduced (Approx.) | Primary Therapeutic Use(s) | Core Mechanism of Action |

| Antipyrine (Phenazone) | 1887 | Analgesic, antipyretic; used in otic preparations for ear pain. | Non-selective COX inhibition. |

| Aminophenazone | 1897 | Analgesic, antipyretic, anti-inflammatory (largely withdrawn due to agranulocytosis risk). | Non-selective COX inhibition. |

| Metamizole (Dipyrone) | 1922 | Potent analgesic and antipyretic, spasmolytic. | Inhibition of COX-1 and COX-2; potential activity on other pain pathways. |

| Phenylbutazone | 1949 | Anti-inflammatory for arthritis (veterinary and limited human use). | Non-selective COX inhibition. |

| Sulfinpyrazone | 1959 | Uricosuric agent for treating chronic gout. | Inhibition of uric acid reabsorption in the kidney. |

| Edaravone | 2001 (Japan) | Neuroprotective agent for ALS and acute ischemic stroke. | Free radical scavenger. |

| Eltrombopag | 2008 | Treatment of thrombocytopenia. | Thrombopoietin receptor agonist. |

Conclusion

From its unexpected discovery in the late 19th century, the pyrazolone nucleus has proven to be an exceptionally fruitful scaffold for drug development. The initial wave of pyrazolone-based NSAIDs, beginning with antipyrine, fundamentally altered the practice of medicine by providing effective, synthetically accessible options for managing pain and fever. While the toxicity of some early derivatives has limited their use, ongoing research has successfully repurposed the pyrazolone core to create innovative therapeutics that address a wide range of conditions, from neurodegenerative diseases to hematological disorders. The enduring legacy of pyrazolone compounds serves as a powerful testament to the value of chemical synthesis in discovering and optimizing molecules with profound biological activity. The continued exploration of this privileged structure promises to yield new therapeutic agents for years to come.

Unraveling the Stability of 1-Methyl-1H-pyrazol-3(2H)-one: A Theoretical Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of the stability of 1-Methyl-1H-pyrazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry. Understanding the tautomeric preferences and relative stabilities of this compound is paramount for predicting its physicochemical properties, receptor interactions, and metabolic fate. This document summarizes key findings from computational studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying chemical principles.

Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms due to proton migration. The principal tautomers include the keto (CH), enol (OH), and a zwitterionic (NH) form. The equilibrium between these forms is influenced by factors such as the solvent environment and substitution patterns. Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers.

The three main tautomeric forms are:

-

This compound (Keto form): The most commonly depicted form.

-

1-Methyl-1H-pyrazol-3-ol (Enol form): An aromatic tautomer.

-

1-Methyl-3-oxido-1H-pyrazol-1-ium (Zwitterionic form): A charge-separated species.

Computational studies have shown that the relative stability of these tautomers can be significantly influenced by the surrounding medium. In the gas phase, the keto form is generally predicted to be the most stable. However, in polar solvents, the enol and zwitterionic forms can be stabilized through hydrogen bonding and dipole-dipole interactions.

Quantitative Analysis of Tautomer Stability

The relative energies of the tautomers of pyrazolone derivatives have been investigated using various computational methods. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate energy predictions.

| Tautomer | Computational Method | Basis Set | Solvent | Relative Energy (kcal/mol) | Reference |

| This compound | B3LYP | 6-311++G(d,p) | Gas Phase | 0.00 | [1] |

| 1-Methyl-1H-pyrazol-3-ol | B3LYP | 6-311++G(d,p) | Gas Phase | ~5 | [2] |

| This compound | B3LYP | 6-311++G(d,p) | Water | 0.00 | [1] |

| 1-Methyl-1H-pyrazol-3-ol | B3LYP | 6-311++G(d,p) | Water | Lowered vs. Gas Phase | [1] |

Note: The relative energy values are approximate and can vary based on the specific computational setup. The trend of the keto form being more stable in the gas phase is a consistent finding in related pyrazole systems.

Experimental and Computational Protocols

The theoretical investigation into the stability of this compound and its derivatives typically involves the following methodologies:

Computational Chemistry Protocols (DFT)

-

Structure Optimization: The geometries of all possible tautomers are optimized to find the minimum energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Solvation Effects: The influence of different solvents is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

A common computational approach involves geometry optimization and frequency calculations at the B3LYP/6-31G(d) level of theory.[3] More accurate energy calculations are often performed using the B3LYP functional with the larger 6-311++G(d,p) basis set.[1]

Experimental Protocols (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to study tautomeric equilibria in solution.

-

Sample Preparation: The compound is dissolved in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the effect of solvent polarity.

-

Spectrum Acquisition: ¹H and ¹³C NMR spectra are recorded.

-

Data Analysis: The chemical shifts and the integration of signals corresponding to specific protons or carbons in different tautomeric forms are analyzed to determine their relative populations. For instance, the presence of distinct signals for the methylene group in the keto form and the methine group in the enol form allows for their quantification.[3]

Visualizing Tautomeric Equilibrium and Computational Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Caption: A typical DFT workflow for studying tautomer stability.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

Solubility Profile of 1-Methyl-1H-pyrazol-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Methyl-1H-pyrazol-3(2H)-one, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound is critical for its efficient use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates a typical workflow for these procedures.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. However, the following data has been compiled from chemical supplier information. It is important to note that some of this data may be based on computational predictions rather than experimental determination.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | Not Specified | 12.5 mg/mL | Not Specified | Ambeed |

| Water | Not Specified | 60.5 mg/mL | Calculated (LogS = -0.21) | Ambeed |

Note: The discrepancy between the two water solubility values from the same source suggests one is likely a raw data point and the other is a calculated value from a model. Experimental verification is recommended.

Qualitative descriptions from various sources indicate that pyrazole derivatives can be soluble in polar organic solvents like ethanol, methanol, and acetone, particularly upon heating. For less polar pyrazoles, solvent mixtures such as hexane/ethyl acetate may be effective.[1]

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of a solid compound like this compound. These methods are fundamental in organic chemistry and are widely applicable.

Single-Solvent Solubility Determination (Equilibrium Method)

This method is used to determine the saturation solubility of a compound in a single solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a set period (typically 24-72 hours) to ensure the solution reaches saturation. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or a volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification: Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer and using a calibration curve, or by HPLC).

-

Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as g/100 mL or mg/mL.

Recrystallization-Based Solvent Screening

Recrystallization is a purification technique that relies on the differential solubility of a compound in a solvent at different temperatures.[2] The process of finding a suitable recrystallization solvent also provides valuable qualitative and semi-quantitative solubility information.

Materials:

-

Crude this compound

-

A selection of test solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, hexane)

-

Test tubes

-

Heating apparatus (e.g., hot plate, water bath)

-

Vortex mixer

Procedure:

-

Initial Solubility Test: Place a small, known amount (e.g., 20-30 mg) of the compound into a test tube.

-

Room Temperature Test: Add the test solvent dropwise at room temperature, vortexing after each addition, up to a volume of approximately 1 mL. Observe if the compound dissolves. An ideal recrystallization solvent will not dissolve the compound at room temperature.

-

Hot Solubility Test: If the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent.[3] Continue to add the hot solvent dropwise until the solid dissolves completely. Record the amount of solvent required. A good solvent will dissolve the compound when hot.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.[3] The formation of a significant amount of crystals indicates a suitable single solvent for recrystallization and provides information about its solubility profile.

-

Two-Solvent System: If no single solvent is ideal, a two-solvent system can be tested.[3] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy, indicating the onset of precipitation. The solution is then reheated to clarify and cooled slowly to allow for crystallization.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound and selecting an appropriate recrystallization solvent system.

Caption: Workflow for solubility testing and recrystallization solvent selection.

References

A Technical Guide to Quantum Chemical Calculations of Pyrazole Tautomers for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to the study of pyrazole tautomerism, a critical consideration in the field of medicinal chemistry and drug development. Pyrazoles are a class of heterocyclic compounds that are integral to many pharmaceutical agents.[1] Their inherent ability to exist in different tautomeric forms can significantly influence their physicochemical properties, reactivity, and, most importantly, their biological activity.[1][2] Understanding the relative stabilities and properties of these tautomers is therefore paramount for rational drug design.

Theoretical Foundations of Pyrazole Tautomer Calculations

The tautomerism of pyrazoles, specifically prototropic annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] Quantum chemical calculations have emerged as a powerful tool to investigate this phenomenon, providing insights that can be difficult to obtain through experimental methods alone. The most commonly employed computational methods for studying pyrazole tautomers are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[3][4][5][6]

Density Functional Theory (DFT): DFT methods are a popular choice due to their favorable balance between computational cost and accuracy.[7] Functionals such as B3LYP are frequently used in conjunction with basis sets like 6-311++G(d,p) to model the electronic structure and geometry of pyrazole tautomers.[1][5]

Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially when electron correlation effects are significant, MP2 calculations are often employed.[3][4] These are typically performed with basis sets such as 6-311++G** or cc-pVTZ to provide a more rigorous description of the system's energy.[8]

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are widely used. The inclusion of polarization and diffuse functions is generally recommended to accurately describe the electronic distribution and non-covalent interactions in these systems.

Quantitative Analysis of Pyrazole Tautomers

Quantum chemical calculations provide a wealth of quantitative data that can be used to compare the properties of different pyrazole tautomers. The most critical of these is the relative energy, which indicates the thermodynamic stability of each tautomer. Other important properties include geometric parameters (bond lengths and angles) and dipole moments.

Table 1: Calculated Relative Energies of Substituted Pyrazole Tautomers

| Substituent (at C3/C5) | Method/Basis Set | ΔE (kcal/mol) (Tautomer 1 vs. Tautomer 2) | Favored Tautomer |

| -H | MP2/6-311++G | 0.0 | Tautomer 1 & 2 are equivalent |

| -CH₃ | B3LYP/6-311++G(d,p) | -0.6 | 3-methylpyrazole |

| -NH₂ | DFT(B3LYP)/6-311++G(d,p) | -2.56 | 3-aminopyrazole[8] |

| -OH | MP2/6-311++G | -3.1 | Tautomer with OH at C3 |

| -F | MP2/6-311++G | -2.4 | Tautomer with F at C3 |

| -CHO | MP2/6-311++G | +3.8 | Tautomer with CHO at C5 |

| -COOH | MP2/6-311++G | +4.1 | Tautomer with COOH at C5 |

| -NO₂ | MP2/6-311++G | -1.2 | Tautomer with NO₂ at C3 |

Note: Tautomer 1 refers to the N1-H tautomer, and Tautomer 2 refers to the N2-H tautomer. A negative ΔE indicates that Tautomer 2 is more stable. The stability of pyrazole tautomers is significantly influenced by the electronic nature of the substituents. Electron-donating groups generally favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups tend to stabilize the tautomer with the substituent at the C5 position.[1][8]

Table 2: Calculated Geometric Parameters for Pyrazole Tautomers (MP2/6-31G(d,p))

| Parameter | Pyrazole (Tautomer 1) | 3,5-dimethylpyrazole |

| Bond Lengths (Å) | ||

| N1-N2 | 1.345 | 1.350 |

| N2-C3 | 1.330 | 1.335 |

| C3-C4 | 1.421 | 1.418 |

| C4-C5 | 1.373 | 1.378 |

| C5-N1 | 1.362 | 1.365 |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | 112.5 | 112.0 |

| N1-N2-C3 | 105.3 | 105.8 |

| N2-C3-C4 | 111.6 | 111.0 |

| C3-C4-C5 | 103.9 | 104.5 |

| C4-C5-N1 | 106.7 | 106.7 |

Data synthesized from reference[4].

Detailed Computational Protocol

The following is a generalized protocol for the quantum chemical calculation of pyrazole tautomers using a program like Gaussian or ORCA.[9]

Step 1: Structure Generation

-

Draw the 2D structures of the pyrazole tautomers of interest.

-

Convert the 2D structures to 3D coordinates using a molecular editor such as Avogadro or ChemDraw.

-

Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization

-

Create an input file for the quantum chemistry software.

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ).

-

Use the Opt keyword to request a geometry optimization.

-

For calculations in solution, include the SCRF keyword with a solvent model like PCM.

-

Run the calculation.

Step 3: Frequency Analysis

-

Once the geometry optimization has converged, perform a frequency calculation at the same level of theory.

-

Use the Freq keyword.

-

Verify that the output shows no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.

Step 4: Property Calculations

-

From the output of the geometry optimization and frequency calculations, you can extract various properties, including:

-

Electronic energy

-

ZPVE-corrected energy

-

Dipole moment

-

Bond lengths, bond angles, and dihedral angles

-

Mulliken or Natural Bond Orbital (NBO) atomic charges

-

Step 5: Data Analysis

-

Calculate the relative energies of the tautomers by taking the difference in their ZPVE-corrected energies.

-

Compare the geometric parameters and other calculated properties of the tautomers.

-

Relate the computational results to experimental data where available.

Workflow Visualizations

The following diagrams illustrate the typical workflows for the computational study of pyrazole tautomers.

Caption: A high-level overview of the computational workflow for studying pyrazole tautomerism.

Caption: A detailed workflow for the calculation of properties for a single pyrazole tautomer.

Conclusion

Quantum chemical calculations are an indispensable tool for the study of pyrazole tautomerism. By providing detailed insights into the relative stabilities and properties of different tautomers, these methods enable researchers and drug development professionals to make more informed decisions in the design and synthesis of novel pyrazole-based therapeutic agents. The careful selection of computational methods and basis sets, coupled with a systematic workflow, can yield highly accurate and predictive results, ultimately accelerating the drug discovery process.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. purkh.com [purkh.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-1H-pyrazol-3(2H)-one Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 1-Methyl-1H-pyrazol-3(2H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The protocols outlined below offer detailed methodologies for the synthesis and evaluation of these promising drug candidates.

Introduction

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[4] Its synthetic accessibility and the ease with which it can be functionalized at various positions make it an attractive starting point for the development of novel therapeutics. These derivatives have shown particular promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][5]

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the this compound core is the condensation reaction between methylhydrazine and a β-ketoester, such as ethyl acetoacetate. This foundational molecule can then be further derivatized to explore structure-activity relationships (SAR).

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of this compound.

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core pyrazolone structure.

Materials:

-

Methylhydrazine

-

Ethyl acetoacetate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methylhydrazine in ethanol in a round-bottom flask.

-

Slowly add ethyl acetoacetate to the solution while stirring.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 12 by the dropwise addition of a 17% aqueous NaOH solution.[6]

-

Stir the mixture for an additional 6 hours.[6]

-

Neutralize the mixture with HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 4-Arylidene-1-methyl-1H-pyrazol-3(2H)-one Derivatives

This protocol details the derivatization of the core structure.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol or Dioxane

-

Piperidine (catalyst)

Procedure:

-

Suspend this compound in ethanol or dioxane.

-

Add the desired substituted aromatic aldehyde to the suspension.

-

Add a few drops of piperidine as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.[7]

-

Cool the mixture to room temperature to allow for precipitation.

-

Filter the resulting solid, wash with cold ethanol, and recrystallize to obtain the pure 4-arylidene derivative.

Quantitative Data Presentation

The following tables summarize the biological activity of representative this compound derivatives and related pyrazole compounds against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 4c | A549 (Lung Cancer) | 1.13[1] |

| 4d | HepG2 (Liver Cancer) | 0.14[1] |

| 4e | MCF-7 (Breast Cancer) | 0.22[1] |

| 26 | MCF-7 (Breast Cancer) | 0.96[1] |

| 26 | A549 (Lung Cancer) | 1.40[1] |

| 26 | DU145 (Prostate Cancer) | 2.16[1] |

| P-6 | HCT 116 (Colon Cancer) | 0.37[6] |

| P-6 | MCF-7 (Breast Cancer) | 0.44[6] |

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) |

| Compound 6 | Aurora A | 0.16[5] |

| Compound 25 | CDK1 | 1.52[5] |

| 14c | ALK5 | Potent Inhibition |

| P-6 | Aurora-A | 0.11[6] |

| 15 | CDK2 | 0.005 (Ki)[3] |

Mechanism of Action: Inhibition of Aurora Kinase Signaling

Several pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[5][6][8] Overexpression of Aurora kinases is frequently observed in various cancers, making them an attractive target for anticancer drug development.

Aurora Kinase Signaling Pathway and Inhibition

The diagram below illustrates the role of Aurora A kinase in the G2/M phase of the cell cycle and its inhibition by a pyrazole derivative.

Caption: Inhibition of the Aurora A kinase signaling pathway by a this compound derivative.

Inhibition of Aurora A kinase by these derivatives disrupts the downstream signaling cascade, leading to defects in centrosome maturation and spindle assembly.[9] This ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis, thereby exerting an anticancer effect.[9]

Conclusion

This compound derivatives represent a versatile and promising class of compounds for drug discovery. The synthetic protocols provided herein are robust and can be adapted for the generation of diverse chemical libraries. The significant anticancer and kinase inhibitory activities observed for many of these derivatives underscore their therapeutic potential. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to advance these promising candidates toward clinical development.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 1-Methyl-1H-pyrazol-3(2H)-one in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazol-3(2H)-one is a versatile heterocyclic building block of significant interest in the synthesis of modern agrochemicals. The pyrazole scaffold is a "privileged" structure in agrochemical discovery, frequently appearing in a variety of successful commercial products due to its ability to interact with a range of biological targets in pests, weeds, and fungi.[1] Derivatives of this compound are key intermediates in the production of a wide array of agrochemicals, including fungicides, herbicides, and insecticides, playing a crucial role in crop protection and sustainable agriculture.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical compounds. It includes key synthetic transformations, detailed experimental procedures, and quantitative data to aid researchers in this field.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the starting material's properties is crucial for reaction monitoring and product characterization.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.10 g/mol | |

| Appearance | Off-white to yellow crystalline solid | |

| Melting Point | 127-130 °C |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.75 (s, 1H, NH), 5.25 (s, 1H, CH), 3.30 (s, 3H, N-CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 170.1 (C=O), 142.5 (C3), 88.2 (C4), 33.8 (N-CH₃).

-

IR (KBr, cm⁻¹): 3400-3100 (N-H stretching), 1680 (C=O stretching), 1590, 1480.

-

Mass Spectrum (EI, m/z): 98 (M⁺), 83, 69, 56, 42.

Key Synthetic Transformations

This compound can undergo a variety of chemical transformations to generate diverse agrochemical intermediates. The primary reactive sites are the C-4 position, the enolic hydroxyl group, and the N-2 nitrogen.

Vilsmeier-Haack Reaction: Formylation at C-4

The Vilsmeier-Haack reaction is a powerful method to introduce a formyl group onto electron-rich heterocyclic rings, such as pyrazolones. This reaction provides a key intermediate, an aldehyde, which can be further functionalized.[2][3]

Experimental Protocol:

-

Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the cooled DMF while maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium acetate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde.

-

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde | 75-85 | 155-158 |

Reaction Workflow:

Knoevenagel Condensation for Synthesis of Pyrano[2,3-c]pyrazoles

The C-4 position of the pyrazolone ring is nucleophilic and can participate in condensation reactions with various electrophiles. A notable application is the synthesis of pyrano[2,3-c]pyrazole derivatives, which are known to possess insecticidal and molluscicidal activities.[4]

Experimental Protocol:

-

Materials: this compound, Aromatic aldehyde (e.g., Benzaldehyde), Malononitrile, Piperidine, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

-

Quantitative Data:

| Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-95 | 220-222 |

| 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 88-96 | 235-237 |

Logical Relationship of the Reaction:

Application in the Synthesis of a Pyraflufen-ethyl Analogue

Pyraflufen-ethyl is a potent herbicide that acts as a protoporphyrinogen oxidase (PPO) inhibitor.[5] Its synthesis involves a substituted 1-methyl-pyrazol-5-ol derivative.[6] The following is a proposed synthetic protocol for a Pyraflufen-ethyl analogue starting from this compound.

Overall Synthetic Workflow:

Step 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-ol

Experimental Protocol:

-

Materials: this compound, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add this compound (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5.0 eq) at room temperature.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitate formed is filtered, washed with cold water, and dried to give 5-Chloro-1-methyl-1H-pyrazol-3-ol.

-

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| 5-Chloro-1-methyl-1H-pyrazol-3-ol | 85-90 | 165-168 |

Step 2: Synthesis of 3-(2-chloro-4-fluoro-5-nitrophenoxy)-5-chloro-1-methyl-1H-pyrazole

Experimental Protocol:

-

Materials: 5-Chloro-1-methyl-1H-pyrazol-3-ol, 2-Chloro-4-fluoro-5-nitrophenol, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-Chloro-1-methyl-1H-pyrazol-3-ol (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-Chloro-4-fluoro-5-nitrophenol (1.1 eq) to the reaction mixture.

-

Heat the mixture at 80 °C for 6-8 hours.

-

After completion, pour the reaction mixture into ice-water.

-

The solid product is filtered, washed with water, and dried.

-

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| 3-(2-chloro-4-fluoro-5-nitrophenoxy)-5-chloro-1-methyl-1H-pyrazole | 70-80 | 110-113 |

Step 3: Synthesis of Pyraflufen-ethyl Analogue

This step would typically involve reduction of the nitro group followed by diazotization and Sandmeyer reaction to introduce another chlorine atom, and finally etherification to introduce the ethyl acetate moiety. For the purpose of this protocol, we will focus on a simplified final step.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes & Protocols: 1-Methyl-1H-pyrazol-3(2H)-one as a Versatile Precursor for Potent and Selective Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the 1-Methyl-1H-pyrazol-3(2H)-one scaffold. This versatile precursor allows for the development of potent and selective inhibitors targeting key kinases implicated in various diseases. The protocols detailed below focus on the synthesis of inhibitors for Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical mediator of the unfolded protein response, and methods for evaluating their kinase selectivity.

Introduction